tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: is a heterocyclic compound with the molecular formula C11H12IN3O2. It is a derivative of pyrrolopyrazine, characterized by the presence of an iodine atom at the 7th position and a tert-butyl ester group at the 5th position of the pyrrolo[2,3-b]pyrazine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyrazine ring.
Introduction of the Iodine Atom: The iodine atom is introduced at the 7th position through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group is introduced at the 5th position through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Chemical Reactions Analysis
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Biological Studies: Researchers use this compound to study the biological activity of pyrrolopyrazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including kinases and other enzymes. These interactions can modulate signaling pathways and biological processes, making the compound valuable in drug discovery .
Comparison with Similar Compounds
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is used in the synthesis of kinase inhibitors and has similar applications in medicinal chemistry.
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: This derivative has a bromine atom in addition to the iodine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-6-7(12)8-9(15)14-5-4-13-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJCZDUYKAAQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC=CN=C21)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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